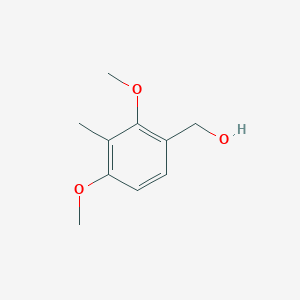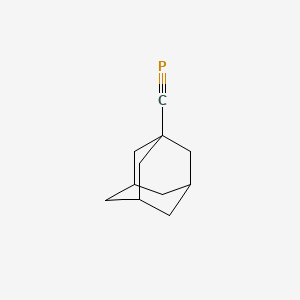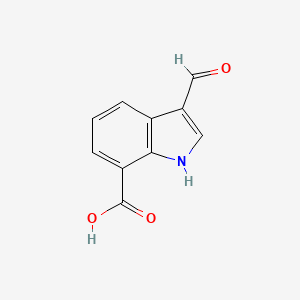
3-formyl-1H-indole-7-carboxylic Acid
Overview
Description
3-formyl-1H-indole-7-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The 3-formyl group and the 7-carboxylic acid moiety on the indole scaffold add to the compound's reactivity and potential for further chemical modifications.
Synthesis Analysis
The synthesis of 3-formylindole derivatives has been explored through various methods. One approach involves the nickel-catalyzed dehydrogenative-decarboxylative coupling of indoles with glyoxylic acid, which allows for the transformation of a broad range of indoles into 3-formylindoles with moderate to good yields and excellent functional group tolerance . Another method for synthesizing 3-substituted indoles, including those with formyl groups, is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water . Additionally, a specific synthesis of 3-formylindole-7-carboxylic acid has been reported using 3-methyl-2-nitrobenzoic acid as a starting material, followed by a series of reactions including esterification, condensation, reduction, and a Vilsmeier-Haack reaction, resulting in an overall yield of 53% .
Molecular Structure Analysis
The molecular structure of indole derivatives has been extensively studied. For instance, the crystal structure of indole-3-carboxylic acid reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers and a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, the crystal and molecular structures of indole-2-carboxylic acid have been determined, showing intermolecular hydrogen bonds forming a planar ribbon . These studies provide insights into the potential molecular interactions and conformations of this compound.
Chemical Reactions Analysis
Indole carboxylic acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as [4 + 3]-annulation, carboxylate/amide migration, and decarboxylative cyclization . The formyl group on the indole ring can also be synthesized and manipulated through different synthetic routes, as demonstrated by the preparation of various formyl-1H-indole-2-carboxylates [8, 10].
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids are influenced by their functional groups. For example, the presence of a carboxylic acid group can lead to the formation of dimers and affect the compound's solubility and acidity . The formyl group, being a reactive aldehyde, can participate in numerous chemical reactions, including condensation and oxidation-reduction processes, which can be exploited in synthetic chemistry [7, 8, 10].
Scientific Research Applications
Synthetic Intermediate for Aldehydes
A study by Pete, Szöllösy, and Szokol (2006) explored the synthesis of formyl-1H-indole-2-carboxylates, including derivatives like 3-formyl-1H-indole-7-carboxylic acid. These compounds serve as valuable synthetic intermediates for aldehydes. The transformation involves a series of steps including the hydrolysis and oxidation processes, demonstrating the utility of these compounds in organic synthesis (Pete, Szöllösy, & Szokol, 2006).
Synthesis of Hydroxyindoles
Research by Marchelli, Hutzinger, and Heacock (1969) investigated the synthesis of hydroxyindole-3-carboxylic acids from corresponding benzyloxyindoles. This process is crucial in understanding the metabolism of indole compounds in plants and animals, highlighting the importance of derivatives like this compound in biological and medicinal studies (Marchelli, Hutzinger, & Heacock, 1969).
Novel Indole Derivatives Synthesis
Unangst, Connor, and Stabler (1987) described the synthesis of indole-2-carboxylic acids with various substituents, including formyl groups. This research contributes to the development of novel indole derivatives, underscoring the significance of this compound in the creation of compounds with potential therapeutic applications (Unangst, Connor, & Stabler, 1987).
Catalysis in Organic Synthesis
Shirakawa and Kobayashi (2006) developed a carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction in water for synthesizing 3-substituted indoles. This method highlights the catalytic role of carboxylic acids like this compound in synthesizing biologically active compounds (Shirakawa & Kobayashi, 2006).
Chemical Stability and Reactivity
Murakami (1987) discussed the chemistry of indole-2-carboxylic acid and its derivatives. These compounds are noted for their stability under acidic and oxidative conditions while remaining reactive at certain positions. This research underscores the versatility and potential utility of compounds like this compound in various chemical reactions (Murakami, 1987).
Antibacterial and Antifungal Activities
Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. This research highlights the potential of derivatives like this compound in developing new antimicrobial agents (Raju et al., 2015).
Safety and Hazards
Future Directions
Indole derivatives have shown potential in various fields, including the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-formyl-1h-indole-7-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to impact various biological pathways . The downstream effects of these pathways could potentially be influenced by this compound, but more research is needed to confirm this.
Result of Action
Indole derivatives are known to have various biological activities . It is possible that this compound could have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the exogenous dietary source of tryptophan, an essential aromatic amino acid, is decisive for the metabolism of indole derivatives by gut microorganisms Therefore, dietary intake could potentially influence the action of this compound
properties
IUPAC Name |
3-formyl-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-4-11-9-7(6)2-1-3-8(9)10(13)14/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYJDPNVBUDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383847 | |
| Record name | 3-formyl-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317854-65-2 | |
| Record name | 3-formyl-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








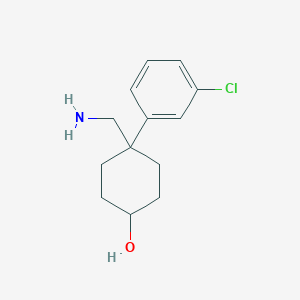
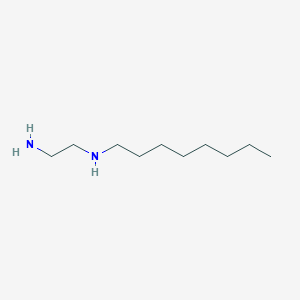
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
